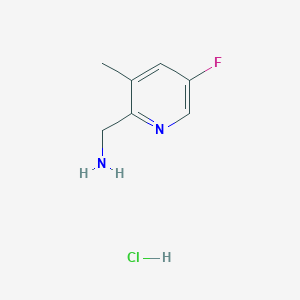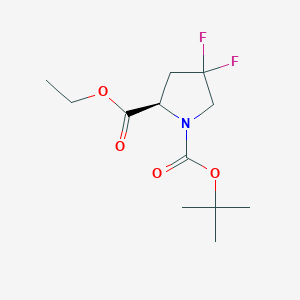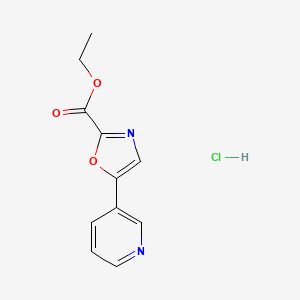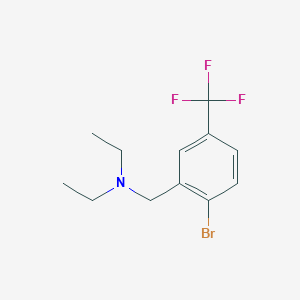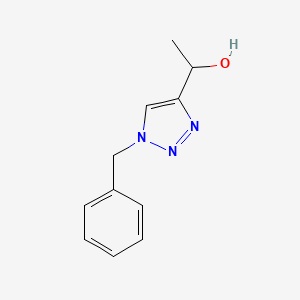
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
“1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H11N3O . It is related to the class of compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol consists of a triazole ring attached to a benzyl group and an ethan-1-ol group . The triazole ring contains three nitrogen atoms and two carbon atoms, while the benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group .Scientific Research Applications
Cancer Research: Apoptosis Induction
This compound has been studied for its potential in cancer treatment. Specifically, derivatives of this compound have shown apoptosis-inducing abilities in cancer cells. For instance, certain analogues have demonstrated significant cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460, by employing the MTT assay . These studies suggest that the compound can induce cell death in a concentration-dependent manner, which is crucial for developing targeted cancer therapies.
Chemical Biology: Tubulin Polymerization Inhibition
In the realm of chemical biology, this compound’s derivatives have been explored for their ability to inhibit tubulin polymerization . This is a critical mechanism as it can disrupt the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a promising strategy for anticancer drug development.
Drug Discovery: Molecular Modelling
The compound has been utilized in molecular modelling studies to understand its binding to biological targets. For example, in silico studies have shown that certain derivatives can bind to the colchicine binding site of tubulin, which is an important target for anticancer drugs . This demonstrates the compound’s potential as a scaffold for developing new therapeutic agents.
Supramolecular Chemistry: Building Blocks
Due to its structural features, such as the presence of a triazole ring, this compound is of interest in supramolecular chemistry. It can serve as a building block for creating complex structures with specific properties . These structures can have applications in various areas, including drug delivery systems and materials science.
Polymer Chemistry: Functional Materials
In polymer chemistry, the triazole moiety is valued for its stability and ability to participate in further chemical modifications. This compound can be incorporated into polymers to create materials with enhanced properties, such as increased thermal stability or novel electronic characteristics .
Fluorescent Imaging: Contrast Agents
The triazole core of the compound can be modified to develop fluorescent imaging agents. These agents can be used to visualize biological processes in real-time, aiding in the diagnosis and study of diseases .
Agrochemicals: Pesticides and Fungicides
Compounds with a triazole structure have found applications in the agrochemical industry. They can be formulated into pesticides and fungicides to protect crops from pests and diseases .
Industrial Applications: Corrosion Inhibitors
Lastly, the compound and its derivatives can act as corrosion inhibitors, particularly for copper alloys. This application is valuable in preserving the integrity of industrial machinery and infrastructure .
Mechanism of Action
Target of Action
The primary target of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, cell division is halted, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly , a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, triggering programmed cell death or apoptosis .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . In vitro cytotoxic activity against various cancer cell lines has been observed, with the compound showing significant cytotoxicity .
properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)

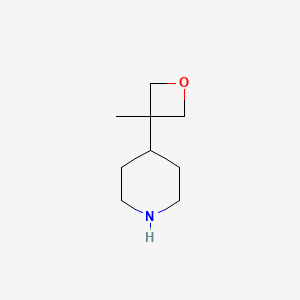
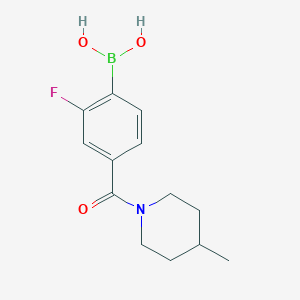

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)


